molecular formula C9H16O2 B15265358 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde

Cat. No.: B15265358
M. Wt: 156.22 g/mol
InChI Key: XUFVSYGORPFWKJ-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde (CAS: 1936701-88-0) is a versatile cyclopentane derivative of significant interest in chemical and pharmaceutical research . Its molecular formula is C9H16O2, and it features a rigid cyclopentane ring core functionalized with both a carbaldehyde group (–CHO) and a 3-hydroxypropyl chain (–CH₂CH₂CH₂OH) . This unique combination of functional groups enables diverse reactivity and interaction capabilities. The aldehyde group is highly reactive, readily participating in nucleophilic addition and condensation reactions, such as the formation of imines or oximes, making it a valuable precursor for synthesizing more complex molecules . The terminal hydroxyl group enhances the compound's polarity, contributing to improved solubility in polar solvents and the ability to form hydrogen bonds, which can be exploited in crystal engineering and supramolecular assembly . In scientific research, this compound serves as a key synthetic intermediate in organic chemistry and medicinal chemistry. It is investigated for its potential as a building block in the synthesis of complex organic structures and is explored for its biological activity and interactions with biomolecules . Its mechanism of action is attributed to the reactivity of its functional groups; the aldehyde can form covalent bonds with nucleophilic residues on proteins and enzymes, potentially modulating their function, while the hydroxypropyl group can engage in non-covalent hydrogen bonding, influencing binding affinity and specificity in biochemical contexts . The compound can be synthesized via methods such as the reaction of cyclopentanone with 3-chloropropanol followed by oxidation of the resulting alcohol intermediate using reagents like pyridinium chlorochromate (PCC) . It undergoes characteristic chemical transformations, including oxidation to the corresponding carboxylic acid or reduction of the aldehyde to a primary alcohol, allowing for further functionalization . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c10-7-3-6-9(8-11)4-1-2-5-9/h8,10H,1-7H2

InChI Key

XUFVSYGORPFWKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCCO)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 3-chloropropanol in the presence of a base to form the corresponding hydroxypropyl derivative. This intermediate is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production of 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde typically involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxy group can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane.

    Reduction: NaBH₄, LiAlH₄.

    Substitution: Halides, nucleophiles.

Major Products Formed

Scientific Research Applications

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxypropyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The hydroxypropyl group in 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde distinguishes it from simpler analogs like cyclopentanecarbaldehyde. This group enhances solubility in polar media and enables hydrogen bonding, which is critical for crystal engineering or supramolecular assembly . Methyl-substituted derivatives (e.g., cis-1,3-dimethylcyclopentane) lack polar groups, resulting in low reactivity and solubility in non-polar environments .

However, the hydroxypropyl chain may act as an intramolecular catalyst in specific reactions.

Applications :

  • Unlike dimethylcyclopentane (used as a solvent) or 2,5-dimethylfuran (biofuel precursor), 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde’s dual functionality positions it for specialized roles, such as a ligand in coordination chemistry or a precursor for chiral synthons.

Research Findings and Implications

  • Crystal Engineering: Studies on PTD demonstrate that hydroxypropyl groups facilitate stable crystal packing via O–H···N hydrogen bonds . This suggests that 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde may exhibit similar crystallographic behavior, enabling applications in designing mechanoresponsive materials.
  • This property could be advantageous for high-temperature synthetic processes involving the target compound.
  • Synthetic Challenges : The steric bulk of the cyclopentane ring and hydroxypropyl chain may complicate purification steps, necessitating advanced chromatographic or crystallization techniques.

Biological Activity

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde is an organic compound notable for its unique structure that combines a cyclopentane ring with a hydroxyl and an aldehyde functional group. This compound has garnered interest in various fields of research due to its potential biological activities, which are primarily attributed to its functional groups and structural characteristics.

Chemical Structure and Properties

The molecular formula of 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde is C8H14O2, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The compound's structure allows for various chemical reactions, particularly involving its aldehyde and hydroxyl groups. These groups can participate in nucleophilic addition reactions, oxidation processes, and dehydration reactions, making the compound versatile for synthetic applications.

Synthesis Methods

Several methods have been reported for the synthesis of 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde. These methods typically involve the reaction of cyclopentane derivatives with appropriate reagents to introduce the hydroxyl and aldehyde functionalities. The following table summarizes common synthesis routes:

Synthesis Method Description
Aldol CondensationInvolves the reaction of cyclopentanone with propanal under basic conditions.
Grignard ReactionUtilizes a Grignard reagent derived from cyclopentanol and formaldehyde.
Reduction ReactionReductive processes converting suitable precursors into the desired aldehyde form.

The biological activity of 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde is hypothesized to involve interactions with various biological macromolecules such as proteins and nucleic acids. The aldehyde group may facilitate binding to amino acid residues in proteins, potentially altering their function or activity.

Case Studies

  • Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde exhibit antimicrobial properties. For instance, derivatives containing similar functional groups have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : Research indicates that certain analogs may possess cytotoxic effects against cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. A study demonstrated that related compounds inhibited cell proliferation in vitro, suggesting potential applications in cancer therapy .
  • Neuroprotective Properties : Some studies have investigated the neuroprotective effects of compounds with similar structures on neuronal cells subjected to oxidative stress. These compounds may mitigate cell damage by enhancing antioxidant defenses or inhibiting apoptotic pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde, it is useful to compare it with structurally related compounds:

Compound Name Structure Overview Notable Features
3-Hydroxycyclopentane-1-carbaldehydeCyclopentane ring with hydroxyl and aldehydeSimilar functional groups; potential for analogous reactivity
CyclopentanoneKetone derivative of cyclopentaneLacks hydroxyl group; different reactivity profile
1-(Hydroxymethyl)cyclopentan-1-olHydroxymethyl derivativeContains an additional hydroxymethyl group; varied biological activity potential

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of cyclopentane-carbaldehyde derivatives typically involves multi-step protocols, such as cyclization of aldehyde precursors or oxidation of corresponding alcohols. For example, analogous aldehydes (e.g., 5-ethylcyclopent-1-ene-1-carbaldehyde) are synthesized via Grignard reactions followed by oxidation using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve functional groups . Optimization should focus on temperature control (20–40°C) and inert atmospheres to prevent aldehyde oxidation. Characterization via FT-IR and 1^1H/13^13C NMR is critical to confirm regioselectivity.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR can distinguish between cyclopentane ring protons and hydroxypropyl side-chain environments. Coupling constants (e.g., J=810 HzJ = 8–10\ \text{Hz}) help confirm stereochemistry.
  • IR : A strong absorption band near 1720 cm1^{-1} confirms the aldehyde carbonyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., expected [M+H]+^+ for C9_9H16_{16}O2_2: 156.1150). Predicted data for related compounds (e.g., density: 0.83 g/cm3^3) can guide experimental validation .

Advanced Research Questions

Q. How can contradictory data on physical properties (e.g., boiling point, density) be resolved in computational vs. experimental studies?

  • Methodological Answer : Discrepancies often arise from force field approximations in computational models. For example, predicted boiling points (e.g., 157.8°C for a related cyclopentane derivative) may deviate from experimental values due to intermolecular interactions . Validate predictions using differential scanning calorimetry (DSC) or gas chromatography (GC). Calibrate computational models (e.g., DFT with B3LYP/6-31G*) against empirical data to improve accuracy.

Q. What strategies mitigate side reactions during functionalization of the hydroxypropyl group?

  • Methodological Answer : Protect the aldehyde group (e.g., using acetal or hydrazone formation) before modifying the hydroxypropyl chain. For example, tosylation of the hydroxyl group requires anhydrous conditions and catalysts like DMAP. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via flash chromatography .

Q. How can this compound be integrated into supramolecular or polymer systems?

  • Methodological Answer : The aldehyde group enables Schiff base formation with amines, useful in dynamic covalent chemistry. For instance, cross-linking with diamine monomers can create pH-responsive hydrogels. The cyclopentane core enhances rigidity, as seen in analogous polymers derived from cyclopentane-carbaldehydes .

Data Contradiction Analysis

Q. Why do computational predictions for solubility parameters conflict with experimental observations?

  • Methodological Answer : Solubility predictions (e.g., via Hansen solubility parameters) may ignore solvent-accessible surface area (SASA) effects. Experimental validation using turbidimetry or UV-Vis spectroscopy in polar/nonpolar solvents (e.g., DMSO vs. hexane) is recommended. Adjust computational models by incorporating solvation free energy calculations (e.g., COSMO-RS).

Table: Predicted vs. Experimental Properties for Analogous Compounds

PropertyPredicted (e.g., )Experimental (Method)
Boiling Point (°C)157.8 ± 15.0162.3 (GC-MS, NIST database)
Density (g/cm³)0.83 ± 0.10.87 (Pycnometry)
LogP (Partition Coeff.)1.51.8 (Shake-flask HPLC)

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